molecular formula C11H13N5O B10889603 N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10889603
M. Wt: 231.25 g/mol
InChI Key: BFVRDENRZPYDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the larger family of triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of triazolo[4,3-a]pyrimidines .

Industrial Production Methods

Industrial production of this compound can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions and iron(III) chloride for mild oxidation . Microwave irradiation is also employed to facilitate certain reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with enaminonitriles and benzohydrazides under microwave conditions yields triazolo[1,5-a]pyridines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[1,5-a]pyrimidines, such as:

Uniqueness

N-cyclopentyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound for targeted therapeutic applications, particularly in the treatment of cancer and viral infections .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-cyclopentyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C11H13N5O/c17-10(13-8-4-1-2-5-8)9-14-11-12-6-3-7-16(11)15-9/h3,6-8H,1-2,4-5H2,(H,13,17)

InChI Key

BFVRDENRZPYDPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.